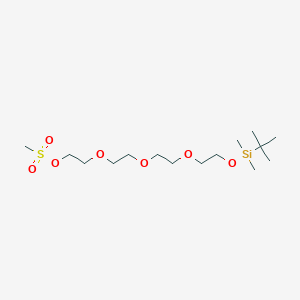
Unii-C2E1CI501T
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium trisilicate is typically synthesized through a reaction between magnesium oxide (MgO) and silicon dioxide (SiO_2) in the presence of water. The reaction conditions involve heating the mixture to a high temperature to facilitate the formation of the trisilicate structure. The general reaction can be represented as:
2MgO+3SiO2+H2O→2MgO8Si3.H2O
Industrial Production Methods
In industrial settings, magnesium trisilicate is produced by mixing magnesium oxide and silicon dioxide in precise stoichiometric ratios. The mixture is then subjected to high temperatures in a kiln or furnace to promote the reaction. The resulting product is cooled, ground into a fine powder, and hydrated to achieve the desired composition and physical properties.
Chemical Reactions Analysis
Types of Reactions
Magnesium trisilicate undergoes various chemical reactions, including:
-
Neutralization Reactions: : It reacts with hydrochloric acid (HCl) in the stomach to form magnesium chloride (MgCl_2) and silicon dioxide (SiO_2), which helps neutralize stomach acid.
2MgO8Si3.H2O+6HCl→2MgCl2+3SiO2+5H2O
-
Hydration and Dehydration: : Magnesium trisilicate can absorb water, forming hydrates, and can also lose water upon heating.
Common Reagents and Conditions
Hydrochloric Acid (HCl): Used in neutralization reactions.
Water (H_2O): Involved in hydration and dehydration processes.
Major Products Formed
- Magnesium Chloride (MgCl_2)
- Silicon Dioxide (SiO_2)
- Water (H_2O)
Scientific Research Applications
Magnesium trisilicate has a wide range of applications in scientific research:
- Chemistry : Used as a reagent in various chemical reactions and as a catalyst in certain processes.
- Biology : Studied for its effects on biological systems, particularly in gastrointestinal research.
- Medicine : Widely used as an antacid in over-the-counter medications to treat indigestion and heartburn.
- Industry : Employed in the production of ceramics, glass, and other materials due to its unique chemical properties.
Mechanism of Action
Magnesium trisilicate exerts its effects primarily through neutralization of stomach acid. When ingested, it reacts with hydrochloric acid in the stomach to form magnesium chloride and silicon dioxide, which helps reduce acidity and alleviate symptoms of indigestion. The compound also forms a protective barrier on the stomach lining, preventing irritation and promoting healing.
Comparison with Similar Compounds
Magnesium trisilicate can be compared with other antacids such as:
- Calcium Carbonate (CaCO_3) : Another common antacid that neutralizes stomach acid but can cause constipation as a side effect.
- Sodium Bicarbonate (NaHCO_3) : Effective in neutralizing acid but may lead to systemic alkalosis if used excessively.
- Aluminum Hydroxide (Al(OH)_3) : Often used in combination with magnesium trisilicate to balance the constipating effect of aluminum with the laxative effect of magnesium.
Magnesium trisilicate is unique in its ability to form a protective barrier on the stomach lining, which is not a characteristic of all antacids.
Properties
Molecular Formula |
H2Mg2O9Si3 |
|---|---|
Molecular Weight |
278.88 g/mol |
IUPAC Name |
dimagnesium;dioxido-bis[[oxido(oxo)silyl]oxy]silane;hydrate |
InChI |
InChI=1S/2Mg.O8Si3.H2O/c;;1-9(2)7-11(5,6)8-10(3)4;/h;;;1H2/q2*+2;-4; |
InChI Key |
FSBVERYRVPGNGG-UHFFFAOYSA-N |
Canonical SMILES |
O.[O-][Si](=O)O[Si]([O-])([O-])O[Si](=O)[O-].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![9H-fluoren-9-ylmethyl N-[(2R)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B12057683.png)

![4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide](/img/structure/B12057693.png)


![(5-2,4-Cyclopentadien-1-yl)[(1,2,3-)-1-phenyl-2-propenyl]-palladium](/img/structure/B12057720.png)

![Dichloro[1,3-bis(2,6-diisopropylphenyl)-2-imidazolidinylidene][(2-isopropoxy)(5-pentafluorobenzoylamino)benzylidene]ruthenium(II)](/img/structure/B12057725.png)

![(2S,3S,4S,5R,6R)-3,4,5-Tris(acetyloxy)-6-{[(diphenoxyphosphoryl)oxy]methyl}oxan-2-YL acetate](/img/structure/B12057739.png)

